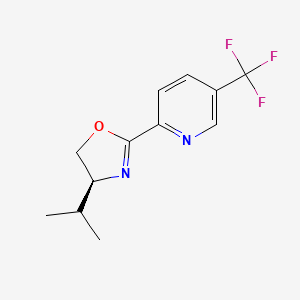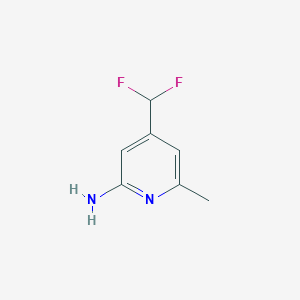![molecular formula C33H30BN3O2 B6591929 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine CAS No. 1802232-96-7](/img/structure/B6591929.png)
2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-diphenyl-6-[3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1’-biphenyl]-3-yl]-1,3,5-Triazine” is a chemical compound with the CAS Number: 1269508-31-7 . It has a molecular weight of 435.33 and its IUPAC name is 2,4-diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 527.9±42.0 °C and a predicted density of 1.18±0.1 g/cm3 . Its pKa is predicted to be 0.34±0.30 .Applications De Recherche Scientifique
Aggregation-Induced Emission Fluorophores
New multifunctional aggregation-induced emission (AIE) fluorophores incorporating 4,6-diphenyl-1,3,5-triazine structures demonstrate reversible piezofluorochromic behavior and show promise for use in nondoped sky-blue organic light-emitting diodes (OLEDs). These compounds exhibit significant shifts in spectral properties under mechanical pressure and achieve high electroluminescence performances, highlighting their potential in developing high-performance OLED devices with negligible efficiency roll-off even at high brightness levels (Liu et al., 2018).
Boron-Containing HGF-Mimetic Agents
The synthesis of boron-containing compounds related to 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives showcases the incorporation of boron into complex organic structures. These compounds are explored for their potential as hepatocyte growth factor (HGF) mimetic agents, indicating a route towards novel therapeutic agents. The chemical transformations involved suggest versatility in incorporating boron into biologically relevant molecules, hinting at the broad applicability of boron chemistry in drug development and molecular engineering (Das et al., 2011).
Corrosion Mitigation
Compounds incorporating triazine and tetrahydro-triazines have been evaluated for their effectiveness in corrosion protection of metals in acidic environments. Such compounds act as mixed-type inhibitors, adhering to the metal surface through chemisorption and significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical, demonstrating the triazine derivatives' utility in materials science (Abd El‐Lateef et al., 2022).
High-Performance Organic Electronics
The development of novel host materials for OLEDs, incorporating triazine units, suggests significant advancements in organic electronics. These materials offer improved solution processability and demonstrate high electroluminescence efficiency and device lifetime. The incorporation of triazine structures into the molecular design enhances charge transfer processes, crucial for the operation of OLEDs, indicating the role of such compounds in advancing the performance of organic electronic devices (Zhao et al., 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower .
Propriétés
IUPAC Name |
2,4-diphenyl-6-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-20-12-18-26(22-28)25-17-11-19-27(21-25)31-36-29(23-13-7-5-8-14-23)35-30(37-31)24-15-9-6-10-16-24/h5-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRSARWSFXFONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
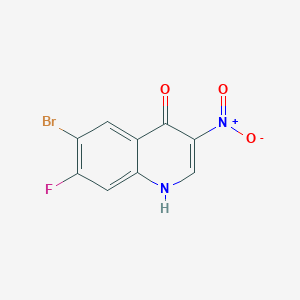

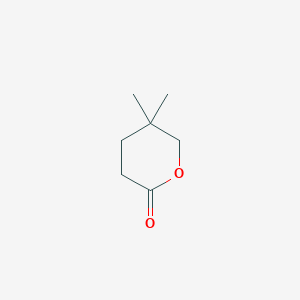
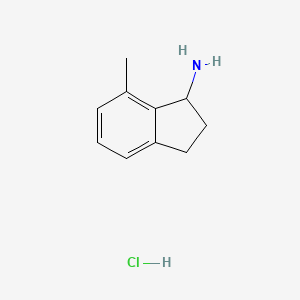
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
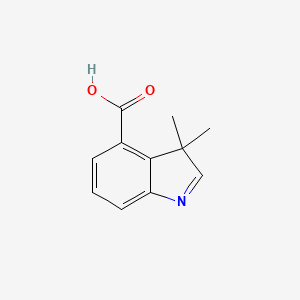
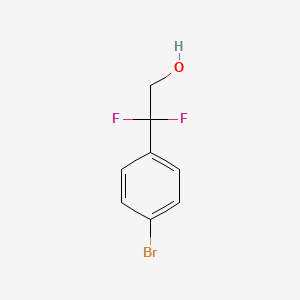

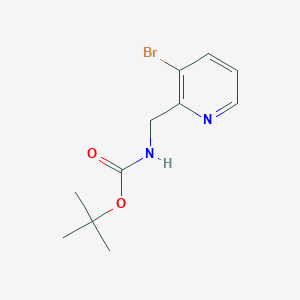
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)


